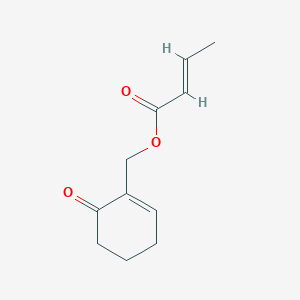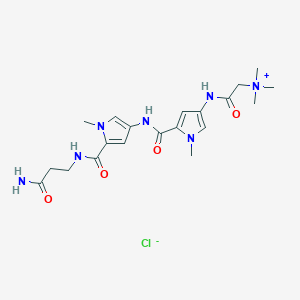![molecular formula C11H18 B216973 5-Propan-2-ylbicyclo[2.2.2]oct-2-ene CAS No. 106562-31-6](/img/structure/B216973.png)
5-Propan-2-ylbicyclo[2.2.2]oct-2-ene
Descripción general
Descripción
5-Propan-2-ylbicyclo[2.2.2]oct-2-ene is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octene family, which is known for its rigidity and strain-free system. The structure of this compound includes a bicyclic framework with a propan-2-yl group attached, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propan-2-ylbicyclo[222]oct-2-ene typically involves the Diels–Alder reaction and ring-closing metathesis as key stepsThis reaction is followed by ring-closing metathesis, which is a type of olefin metathesis reaction that forms cyclic alkenes by the intramolecular reaction of terminal alkenes .
Industrial Production Methods
Industrial production methods for 5-Propan-2-ylbicyclo[2.2.2]oct-2-ene are less documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of catalysts and controlled reaction conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Propan-2-ylbicyclo[2.2.2]oct-2-ene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions may produce alkanes or alkenes. Substitution reactions can result in a variety of substituted bicyclo[2.2.2]octene derivatives.
Aplicaciones Científicas De Investigación
5-Propan-2-ylbicyclo[2.2.2]oct-2-ene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are studied for their potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Some derivatives of bicyclo[2.2.2]octene are investigated for their potential therapeutic effects, including antitumor and anti-inflammatory activities.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Propan-2-ylbicyclo[2.2.2]oct-2-ene and its derivatives involves interactions with molecular targets such as enzymes and receptors. For example, some derivatives inhibit enzymes like topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to DNA interstrand cross-linking and increased antineoplastic activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Propan-2-ylbicyclo[2.2.2]oct-2-ene include other bicyclo[2.2.2]octene derivatives and propellanes. These compounds share the bicyclic framework but differ in the substituents attached to the bicyclic system.
Uniqueness
This compound is unique due to its specific propan-2-yl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
5-propan-2-ylbicyclo[2.2.2]oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-8(2)11-7-9-3-5-10(11)6-4-9/h3,5,8-11H,4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCYZAVQYCJVIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2CCC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910034 | |
| Record name | 5-(Propan-2-yl)bicyclo[2.2.2]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106562-31-6, 106623-87-4 | |
| Record name | Bicyclo(2.2.2)oct-2-ene, 5-(1-methylethyl)-, (1alpha,4alpha,5beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106562316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.2)oct-2-ene, 5-(1-methylethyl)-, (1alpha,4alpha,5alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106623874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Propan-2-yl)bicyclo[2.2.2]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00910034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2R,6R)-6-[(7S,10S,12R,13R,17S)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B216944.png)
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)




![(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B216993.png)

